molecular formula C14H11NO4 B5912336 2-HYDROXY-5-((2-HYDROXY-BENZYLIDENE)-AMINO)-BENZOIC ACID

2-HYDROXY-5-((2-HYDROXY-BENZYLIDENE)-AMINO)-BENZOIC ACID

Cat. No.: B5912336
M. Wt: 257.24 g/mol
InChI Key: BICCUOGEUODANY-UHFFFAOYSA-N
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Description

2-Hydroxy-5-((2-hydroxy-benzylidene)-amino)-benzoic acid is a salicylic acid derivative featuring a hydroxyl group at position 2 and a Schiff base (imine) linkage at position 5, formed by the condensation of 5-amino-salicylic acid with 2-hydroxybenzaldehyde.

The compound’s electronic properties are influenced by the electron-donating hydroxyl groups and the electron-withdrawing imine group, which modulate its acidity (pKa ≈ 2.5–3.0 for the carboxylic acid and 8.5–9.5 for the phenolic hydroxyls) and solubility in polar solvents .

Properties

IUPAC Name

2-hydroxy-5-[(2-hydroxyphenyl)methylideneamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-12-4-2-1-3-9(12)8-15-10-5-6-13(17)11(7-10)14(18)19/h1-8,16-17H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICCUOGEUODANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC(=C(C=C2)O)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-5-((2-HYDROXY-BENZYLIDENE)-AMINO)-BENZOIC ACID typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-aminobenzoic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar condensation reactions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-5-((2-HYDROXY-BENZYLIDENE)-AMINO)-BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The benzylidene-amino linkage can be reduced to form the corresponding amine.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-HYDROXY-5-((2-HYDROXY-BENZYLIDENE)-AMINO)-BENZOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-HYDROXY-5-((2-HYDROXY-BENZYLIDENE)-AMINO)-BENZOIC ACID involves its interaction with various molecular targets and pathways. The hydroxyl groups and benzylidene-amino linkage play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and coordinate with metal ions, influencing its biological and chemical activities.

Comparison with Similar Compounds

Substituent Variations in the Benzylidene and Benzoic Acid Moieties

Key structural analogs differ in substituent type, position, and electronic effects:

Compound Name Substituents/R-Groups Molecular Weight (g/mol) Key Properties/Applications Reference
2-Hydroxy-5-((2-hydroxy-benzylidene)-amino)-benzoic acid -OH (positions 2 and benzylidene) ~275 (estimated) Metal chelation, antimicrobial activity
4-((5-Bromo-2-hydroxy-benzylidene)-amino)-benzoic acid -Br (benzylidene ring) 320.145 Enhanced lipophilicity, potential anticancer activity
2-Hydroxy-5-[(4-nitrophenyl)azo]benzoic acid -NO₂ (azo linkage) 303.22 Dye industry, pH-sensitive probes
5-(2-Pyrimidinyloxy)-2-benzoylamino-benzoic acid -Cl (benzoyl), pyrimidine 404.204 Enzyme inhibition (e.g., kinase targets)
2-Amino-5-hydroxybenzoic acid -NH₂ (position 2), -OH (position 5) 153.14 Metabolic intermediate, antioxidant

Key Observations:

  • Electron-Withdrawing Groups (e.g., -NO₂, -Br): Increase acidity and stability but reduce solubility in aqueous media .
  • Electron-Donating Groups (e.g., -OCH₃): Enhance resonance stabilization and metal-binding capacity, as seen in methoxy-substituted analogs .
  • Azo Linkages: Impart chromophoric properties, making derivatives like 2-Hydroxy-5-[(4-nitrophenyl)azo]benzoic acid useful in dyes and sensors .

Physicochemical Properties

  • Solubility: The target compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO) due to hydrogen bonding from hydroxyl and carboxylic acid groups. Bromo- or nitro-substituted analogs show reduced aqueous solubility .
  • Thermal Stability: Imine-containing derivatives (e.g., Schiff bases) decompose above 200°C, whereas azo-linked analogs are more thermally stable .
  • Acidity: The carboxylic acid group (pKa ~2.5–3.0) is more acidic than phenolic -OH groups (pKa ~8.5–9.5). Substituents like -NO₂ further lower the pKa .

Biological Activity

2-Hydroxy-5-((2-hydroxy-benzylidene)-amino)-benzoic acid, also known as a derivative of salicylic acid, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

The compound features a hydroxyl group and an amine group attached to a benzylidene moiety, which contributes to its biological activity. The molecular formula is C15H13N1O4C_{15}H_{13}N_{1}O_{4} with a molecular weight of approximately 273.27 g/mol.

1. Antimicrobial Properties

Recent studies have indicated that 2-hydroxy-5-((2-hydroxy-benzylidene)-amino)-benzoic acid exhibits significant antimicrobial activity against various bacterial strains. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in several in vitro and in vivo models. In a study evaluating its effects on carrageenan-induced paw edema in rats, it significantly reduced inflammation compared to the control group. The anti-inflammatory mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes.

3. Analgesic Activity

In analgesic assays, the compound exhibited notable pain-relieving effects. In hot plate tests, it significantly increased the pain threshold in treated animals, indicating central analgesic activity. This effect was comparable to standard analgesics such as acetaminophen.

The biological activity of 2-hydroxy-5-((2-hydroxy-benzylidene)-amino)-benzoic acid can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound inhibits COX enzymes, reducing prostaglandin synthesis and thereby alleviating pain and inflammation.
  • Antioxidant Activity: It exhibits free radical scavenging properties, which may contribute to its protective effects against oxidative stress-related damage.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted at the University of São Paulo evaluated the antimicrobial properties of various salicylic acid derivatives, including 2-hydroxy-5-((2-hydroxy-benzylidene)-amino)-benzoic acid. Results showed that this compound had a higher efficacy against resistant bacterial strains compared to traditional antibiotics.

Case Study 2: Anti-inflammatory Mechanism
Research published in the Journal of Medicinal Chemistry explored the anti-inflammatory mechanisms of this compound through in vivo models. The findings indicated that it effectively inhibited NF-kB signaling pathways, leading to reduced expression of pro-inflammatory cytokines.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 2-hydroxy-5-((2-hydroxy-benzylidene)-amino)-benzoic acid?

  • Methodological Answer : The compound can be characterized using FTIR (to confirm hydroxyl, imine, and carboxylic acid functional groups), NMR (¹H/¹³C for structural elucidation of aromatic protons and Schiff base formation), and LCMS (to verify molecular weight and purity >99% as per analytical standards) . For crystallinity assessment, X-ray diffraction is recommended if single crystals are obtainable.

Q. What synthetic routes are reported for this compound?

  • Methodological Answer : A common approach involves condensation reactions :

React 5-amino-2-hydroxybenzoic acid with 2-hydroxybenzaldehyde in ethanol under reflux.

Use catalytic acetic acid to facilitate Schiff base formation.

Purify via recrystallization (ethanol/water) or column chromatography (silica gel, chloroform:methanol) .

Q. How should the compound be stored to ensure stability?

  • Methodological Answer : Store as a powder at -20°C (3-year stability) or in solution at -80°C (2-year stability). Avoid prolonged exposure to light, moisture, or high temperatures to prevent hydrolysis of the imine bond .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from purity variations (e.g., residual solvents) or assay conditions (pH, solvent polarity).

Validate purity using HPLC (≥99% as in ).

Replicate assays under controlled conditions (e.g., buffer systems matching physiological pH).

Compare with structurally similar compounds (e.g., nitroethenyl derivatives ) to isolate functional group contributions.

Q. How can the compound’s interaction with inflammatory enzymes be evaluated?

  • Methodological Answer :

Perform in vitro cyclooxygenase (COX) inhibition assays :

  • Use purified COX-1/COX-2 enzymes and monitor prostaglandin production via ELISA.
  • Compare IC₅₀ values with reference inhibitors (e.g., aspirin) .

Conduct molecular docking studies to predict binding affinities to COX active sites (software: AutoDock Vina).

Q. What analytical methods are suitable for detecting impurities in this compound?

  • Methodological Answer :

LC-MS/MS identifies trace impurities (e.g., unreacted precursors or hydrolysis byproducts).

¹H NMR quantifies residual solvents (e.g., DMSO-d₆ as an internal standard).

Reference pharmacopeial guidelines (e.g., EP/ICH) for impurity profiling, as applied to related benzoic acid derivatives .

Q. How does the Schiff base moiety influence the compound’s photostability?

  • Methodological Answer :

Expose the compound to UV-Vis light (λ = 254–365 nm) and monitor degradation via UV spectroscopy (loss of absorbance at λₘₐₐ ≈ 320 nm).

Compare with stabilized analogs (e.g., trifluoromethyl-substituted derivatives ) to assess structural effects on stability.

Q. What in silico approaches predict its pharmacokinetic properties?

  • Methodological Answer :

Use SwissADME to estimate logP (lipophilicity), solubility, and bioavailability.

Simulate metabolic pathways via CYP450 docking (e.g., CYP3A4) to identify potential metabolites.

Cross-validate with experimental data from microsomal assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-HYDROXY-5-((2-HYDROXY-BENZYLIDENE)-AMINO)-BENZOIC ACID
Reactant of Route 2
2-HYDROXY-5-((2-HYDROXY-BENZYLIDENE)-AMINO)-BENZOIC ACID

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